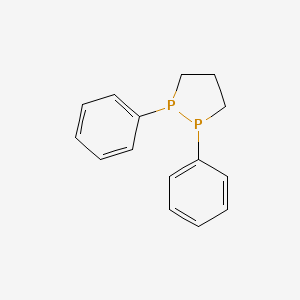

1,2-Diphenyl-1,2-diphospholane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6050-22-2 |

|---|---|

Molecular Formula |

C15H16P2 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1,2-diphenyldiphospholane |

InChI |

InChI=1S/C15H16P2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

BQABUUWGUMTPDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(P(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Diphenyl 1,2 Diphospholane and Its Analogues

Strategies for Stereoselective Construction of Diphospholane Scaffolds

The synthesis of diphospholanes with defined stereochemistry at the phosphorus centers is a challenging yet crucial endeavor for their application in asymmetric catalysis. Various strategies have been developed to control the diastereoselectivity and enantioselectivity of the diphospholane core.

Diastereoselective and Enantioselective Approaches to P-Stereogenic Diphosphines

The creation of P-stereogenic centers, where a phosphorus atom is a center of chirality, is a key challenge in the synthesis of chiral phosphines. rsc.org Enantioselective desymmetrization and dynamic kinetic resolutions are prominent strategies in this field. rsc.org These methods can involve organocatalyzed asymmetric deprotonation, enzyme-mediated esterification, or transition metal-catalyzed reactions. rsc.org

For the synthesis of P-stereogenic diphosphines, diastereoselective approaches often rely on the use of chiral auxiliaries. These auxiliaries can guide the stereochemical outcome of reactions at the phosphorus center, allowing for the separation of diastereomers. Subsequent removal of the auxiliary then yields the enantiomerically enriched diphosphine.

Enantioselective methods aim to directly produce one enantiomer in excess. This can be achieved through the use of chiral catalysts or reagents that differentiate between the two prochiral faces of a substrate or between two enantiotopic groups. For instance, molybdenum-catalyzed asymmetric ring-closing metathesis has been employed to synthesize P-stereogenic phosphinates and phosphine (B1218219) oxides, which can be precursors to chiral phosphines. nih.gov

Ring-Closure and Cyclization Pathways for Phospholane (B1222863) Formation

The formation of the five-membered phospholane ring is a critical step in the synthesis of 1,2-diphospholane (B14726255). A variety of ring-closure and cyclization strategies can be employed to construct this heterocyclic system.

One common approach involves the intramolecular cyclization of a precursor containing two phosphorus atoms linked by a three-carbon chain. This can be achieved through various reactions, including intramolecular reductive coupling of bis(phosphorus halides) or the cyclization of bis(secondary phosphines).

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including phosphorus heterocycles. wikipedia.orgorganic-chemistry.org This method involves the use of a metal catalyst, typically ruthenium-based, to facilitate the intramolecular reaction of a diene, leading to the formation of a cycloalkene and the release of a small volatile alkene like ethylene. wikipedia.org RCM has been successfully applied to the synthesis of five-, six-, and seven-membered P-heterocycles with high enantioselectivity. nih.gov

Asymmetric Dehydrocoupling Reactions for Diphospholane Synthesis

A notable and innovative method for the synthesis of P-stereogenic diphospholanes is the asymmetric dehydrocoupling of bis(secondary phosphines). This approach involves the formation of a P-P bond with concomitant elimination of dihydrogen (H₂), often catalyzed by a transition metal complex.

A rhodium-catalyzed asymmetric dehydrocoupling of a racemic/meso mixture of PhHP(CH₂)₃PHPh has been reported to produce the C₂-symmetric P-stereogenic anti-diphospholane, PhP(CH₂)₃PPh, with high diastereoselectivity and moderate enantiomeric excess. x-mol.netnsf.gov A key feature of this process is a "mistake-correcting" mechanism, where the catalyst mediates the isomerization of the initially formed syn-diphospholane (a meso compound) to the desired chiral anti-diphospholane, thereby increasing the diastereoselectivity over time. x-mol.netnsf.gov The proposed mechanism involves oxidative addition of the P-H bonds to the rhodium center, followed by reductive elimination to form the P-P bond. x-mol.net

| Catalyst Precursor | Ligand | Enantiomeric Ratio (er) | Diastereoselectivity | Reference |

| Rh(diphos*) | (R,R)-i-Pr-DuPhos | up to 58:42 | Complete | x-mol.netnsf.gov |

Functionalization and Derivatization of the 1,2-Diphenyl-1,2-diphospholane Core

To fine-tune the steric and electronic properties of this compound for specific applications, particularly in catalysis, methods for its functionalization and the synthesis of its analogues are essential.

Introduction of Steric and Electronic Modifiers to Peripheral Aryl Groups

The phenyl groups attached to the phosphorus atoms in this compound offer sites for modification. By introducing substituents onto these aromatic rings, the steric bulk and electronic nature of the ligand can be systematically altered. For example, the introduction of bulky groups can create a more sterically demanding chiral pocket around a metal center, potentially leading to higher enantioselectivity in catalytic reactions. Conversely, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the phosphorus atoms, influencing the catalytic activity.

Standard aromatic substitution reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, can be employed to introduce a wide range of functional groups. Cross-coupling reactions, like the Suzuki or Sonogashira couplings, are also powerful tools for attaching various aryl or alkyl groups to the peripheral phenyl rings, provided a suitable handle like a halogen is present on the ring.

Synthesis of Diphospholane Analogues with Varied Bridge Structures

The three-carbon bridge in the 1,2-diphospholane ring plays a crucial role in defining the geometry and bite angle of the diphosphine ligand. The synthesis of analogues with different bridge structures allows for the systematic variation of these properties. For instance, altering the length of the carbon chain or introducing rigidity through cyclic or aromatic structures within the bridge can significantly impact the coordination behavior of the diphospholane and its performance in catalysis.

The synthesis of such analogues would typically start from a modified diol or dihalide corresponding to the desired bridge structure. This precursor would then be used to construct the diphosphine backbone through established methods, such as reaction with a metal phosphide. For example, a longer or shorter alkyl chain dihalide could be reacted with lithium diphenylphosphide to generate diphosphines with different bite angles.

Scale-Up and Process Intensification Considerations for Diphospholane Ligand Production

The transition from laboratory-scale synthesis to large-scale industrial production of chiral diphospholane ligands, such as this compound and its analogues like Ph-BPE, is critical for their application in pharmaceuticals, agrochemicals, and fine chemicals. datainsightsmarket.com This process involves significant challenges related to safety, cost-effectiveness, and process robustness. Addressing these challenges requires a focus on both scalable synthetic routes and the implementation of process intensification strategies.

Challenges in Scaling Up Diphospholane Synthesis

Several key challenges must be overcome when scaling up the production of diphospholane ligands from the gram to the kilogram or industrial scale.

Handling of Hazardous Reagents: The synthesis of phosphine ligands often involves highly reactive and hazardous materials. For instance, precursors like phosphine (PH₃) gas are highly pyrophoric, making them unsuitable for most standard laboratory or industrial settings without specialized equipment. acs.org Other common reagents, such as phosphorus trichloride (PCl₃), are toxic and corrosive, necessitating rigorous safety protocols and specialized handling procedures. acs.org

Sensitivity to Air and Moisture: The phosphorus(III) center in diphospholanes is susceptible to oxidation, which can deactivate the ligand. researchgate.net This requires syntheses to be conducted under strictly inert atmospheric conditions, which can be difficult and costly to maintain on a large scale. researchgate.net A common strategy to circumvent this is to synthesize the ligand in its more stable phosphine oxide form and perform a reduction in the final step. researchgate.net

Byproduct Management: Large-scale reactions can produce significant quantities of inorganic salt byproducts, particularly from reactions involving Grignard reagents or metal phosphides. acs.org These byproducts can complicate stirring and product isolation, making filtration and purification steps cumbersome and time-consuming. acs.org

Thermal Management: Many synthetic steps can be highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and creating safety risks like "bumping" or thermal runaways.

Process Intensification Strategies

Process intensification aims to develop smaller, safer, more energy-efficient, and cleaner chemical production technologies. For diphospholane ligand production, continuous flow chemistry has emerged as a primary strategy for intensification.

Continuous Flow Synthesis

Continuous flow systems, often utilizing microreactors or packed-bed reactors, offer substantial advantages over traditional batch processing for the synthesis of chiral ligands and other fine chemicals. nih.govacs.orgresearchgate.net

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with exothermic events or the handling of hazardous intermediates. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, preventing localized hot spots and improving reaction selectivity. nih.gov

Increased Productivity and Automation: Continuous processes can be operated for extended periods, leading to high throughput from a small footprint. nih.govnih.gov Automation of these systems allows for precise control over reaction parameters and real-time monitoring, ensuring consistent product quality. For example, a two-step continuous flow process for a pharmaceutical intermediate demonstrated the ability to produce 7.6 grams of product over a 40-hour period in a small-scale laboratory setup. nih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, uninterrupted sequence, which eliminates the need for intermediate isolation and purification. This significantly reduces waste, solvent usage, and processing time. nih.gov

The table below illustrates a representative comparison of a traditional batch synthesis versus an intensified continuous flow process for the production of a chiral intermediate, highlighting the typical improvements achieved.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes (residence time) |

| Productivity | ~0.1 g/h | >1.5 g/h acs.orgnih.gov |

| Yield | 70-85% | 90-98% acs.orgnih.gov |

| Enantiomeric Excess (ee) | 90% | >91% acs.orgnih.gov |

| Safety Profile | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Significantly improved safety due to small reaction volumes and superior temperature control. |

| Process Footprint | Large reactors and associated equipment. | Compact, modular reactor systems. |

Immobilization and Catalyst Recycling

Coordination Chemistry of 1,2 Diphenyl 1,2 Diphospholane with Transition Metals

Ligand-Metal Complexation Mechanisms and Thermodynamics

The formation of complexes between 1,2-diphenyl-1,2-diphospholane and transition metals involves the donation of lone pair electrons from the phosphorus atoms to the vacant orbitals of the metal center, creating coordinate covalent bonds. libretexts.orgtamu.edu This process is governed by the principles of Lewis acid-base theory, where the diphosphine acts as a Lewis base and the metal ion as a Lewis acid. tcd.ie The thermodynamics of complexation are influenced by factors such as the nature of the metal, its oxidation state, and the solvent system employed.

This compound typically acts as a bidentate ligand, coordinating to a single metal center through its two phosphorus atoms to form a stable five-membered chelate ring. cmu.edu This chelation is entropically favored, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex compared to analogous complexes with monodentate phosphine (B1218219) ligands. tamu.edu The formation of such bidentate complexes has been observed with a variety of transition metals, including those from the platinum group. researchgate.net The general reaction can be represented as:

M-L' + PhP(CH₂)₃PPh → [M(PhP(CH₂)₃PPh)] + L'

where M is a transition metal, L' is a labile ligand, and PhP(CH₂)₃PPh represents the this compound ligand. The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the coordination number and electronic configuration of the metal. libretexts.orgwikipedia.org

The geometry of the resulting metal complex is significantly influenced by the conformational flexibility of the diphospholane ring and, most importantly, by the P-M-P bite angle. psu.edu The bite angle is a critical geometric parameter defined by the two phosphorus donor atoms and the central metal atom. wikipedia.org For diphosphine ligands, this angle is largely determined by the structure of the backbone connecting the phosphorus atoms. cmu.edu In the case of this compound, the five-membered ring structure imposes a relatively constrained bite angle.

Different metal centers have preferred bite angles for optimal stability in a given coordination geometry. For instance, square planar and octahedral complexes typically favor bite angles around 90°, while tetrahedral complexes prefer angles closer to 109°, and trigonal-bipyramidal geometries may favor angles around 120°. psu.eduwikipedia.org The "natural bite angle" of a ligand is its preferred coordination angle, which can be estimated using computational modeling. nih.gov A mismatch between the ligand's natural bite angle and the metal's preferred geometry can induce strain in the complex, affecting its stability and reactivity. psu.edu The rigidity of the diphospholane backbone, compared to more flexible long-chain diphosphines, means it is less able to adapt to the geometric preferences of various metal centers. wikipedia.org

| Coordination Geometry | Ideal P-M-P Bite Angle (°) | Reference |

|---|---|---|

| Square Planar | ~90 | psu.eduwikipedia.org |

| Octahedral | ~90 | psu.eduwikipedia.org |

| Tetrahedral | ~109 | psu.edu |

| Trigonal-Bipyramidal (bis-equatorial) | ~120 | psu.eduwikipedia.org |

Electronic and Steric Properties of this compound in Metal Complexes

The electronic and steric properties of this compound are intricately linked and play a crucial role in determining the characteristics of its metal complexes. The phenyl groups on the phosphorus atoms contribute to the steric bulk and also influence the electronic nature of the phosphorus donors through inductive and resonance effects.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the electronic environment of the phosphorus atoms upon coordination to a metal. The coordination of the diphosphine ligand to a metal center typically results in a significant downfield shift of the ³¹P NMR signal, known as the coordination shift (Δδ). The magnitude of this shift provides insight into the nature and strength of the M-P bond. For instance, in a study involving a related phosphane-silylene ligand, a coordination-induced upfield shift was observed, which is less common but equally informative about the electronic changes upon complexation. nih.gov ¹H and ¹³C NMR spectroscopy can also provide valuable information about the conformational changes in the diphospholane ring and the phenyl groups upon complexation. researchgate.netchemicalbook.com

Infrared (IR) spectroscopy can be used to study the vibrational modes of the complex, with changes in the P-Ph and P-C bond stretching frequencies providing evidence of coordination. In complexes containing other ligands, such as carbon monoxide, the C-O stretching frequency can serve as an indirect probe of the electronic properties of the diphospholane ligand.

The term "stereoelectronic effects" refers to the interplay of steric and electronic factors that influence the structure, stability, and reactivity of a molecule. nih.govrsc.org In metal complexes of this compound, the five-membered ring and the phenyl substituents create a specific steric environment around the metal center. This steric hindrance can influence the accessibility of substrates to the metal, thereby affecting the catalytic activity and selectivity of the complex.

Electronically, the phosphorus atoms act as σ-donors. The electron-donating ability of the ligand influences the electron density at the metal center, which in turn affects the metal's reactivity and the stability of various intermediates in a catalytic cycle. The phenyl groups, being weakly electron-withdrawing, can modulate the σ-donor strength of the phosphorus atoms. These electronic effects can be transmitted through the metal center, influencing the properties of the entire complex. nih.gov

| Complex | Metal | Coordination Geometry | P-M-P Bite Angle (°) | M-P Bond Lengths (Å) |

|---|---|---|---|---|

| [PdCl₂(dppe)] | Pd | Square Planar | 85.8 | - |

| [Rh(H)(alkene)(CO)(dppe)] | Rh | Trigonal Bipyramidal | ~90 | - |

| [Pd(diphosphine)₂]²⁺ | Pd | - | 78 - 111 | - |

Mechanistic Investigations in 1,2 Diphenyl 1,2 Diphospholane Catalyzed Asymmetric Reactions

Elucidation of Catalytic Cycles and Intermediates

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. nih.govlibretexts.orgyoutube.com In a typical cycle, the metal center undergoes oxidative addition with a substrate, increasing its oxidation state and coordination number. libretexts.orgyoutube.com The reverse process, reductive elimination, results in the formation of the product and regeneration of the active catalyst. youtube.com The specific pathways and the relative rates of these steps are critically influenced by the electronic and steric nature of the phosphine (B1218219) ligand. For 1,2-Diphenyl-1,2-diphospholane, there is a lack of specific experimental or computational data to describe these pathways in detail.

Role of Substrate-Ligand-Metal Interactions in Enantioselectivity

The enantioselectivity in asymmetric catalysis is determined by the subtle non-covalent interactions between the substrate, the chiral ligand, and the metal center within the catalyst-substrate complex. researchgate.net These interactions create a chiral environment that favors the formation of one enantiomer over the other. The specific nature of the phenyl substituents on the phosphorus atoms of this compound would be expected to play a significant role in these interactions, but detailed studies quantifying these effects are not present in the available literature.

Stereochemical Control Elements in Diphospholane-Mediated Asymmetric Catalysis

The stereochemical outcome of a reaction is governed by the way in which the chirality of the ligand is transferred to the substrate. This involves complex diastereomeric transition states where the facial selectivity of the substrate's approach to the metal center is controlled by the ligand's conformation and steric bulk.

Chiral Transfer Mechanisms from Ligand to Substrate

The mechanism of chiral transfer from a diphospholane ligand to a substrate typically involves the creation of a well-defined chiral pocket around the metal's active site. The arrangement of the substituents on the phospholane (B1222863) ring dictates the preferred orientation of the substrate, thereby directing the stereochemical course of the reaction. For this compound, the specific conformational preferences and the resulting chiral pocket have not been characterized in the context of a catalytic reaction.

Diastereoselectivity and Enantioselectivity Tuning

The ability to tune the diastereoselectivity and enantioselectivity of a reaction is a key goal in asymmetric catalysis. This is often achieved by modifying the structure of the ligand. While general principles suggest that altering the phenyl groups in this compound would impact selectivity, systematic studies demonstrating this for the specific ligand are absent from the literature.

Advanced Applications of 1,2 Diphenyl 1,2 Diphospholane in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions

Enantioselective Hydrogenation of Carbon-Carbon Double Bonds

The enantioselective hydrogenation of carbon-carbon double bonds in substrates such as enamides and acrylic acid derivatives is a well-established method for the synthesis of chiral amines and carboxylic acids. Rhodium and ruthenium complexes of chiral diphosphines are particularly effective for this transformation. For instance, rhodium complexes with C1-symmetric 2,5-dimethylphospholane-diphenylphosphines have been shown to be efficient catalysts for the asymmetric hydrogenation of acrylic esters and enamides. nih.govbris.ac.uk While these ligands share structural similarities with a phospholane (B1222863) ring, direct performance data for 1,2-Diphenyl-1,2-diphospholane is not available.

Asymmetric Hydrogenation of Carbon-Oxygen and Carbon-Nitrogen Double Bonds

The asymmetric hydrogenation of ketones (C=O) and imines (C=N) provides direct access to chiral alcohols and amines, respectively. This reaction is of great industrial importance for the synthesis of pharmaceuticals and fine chemicals. Typically, iridium and rhodium catalysts bearing chiral phosphine (B1218219) ligands are employed. Although general methods for the rhodium-catalyzed asymmetric hydrogenation of various prochiral unsaturated compounds have been reviewed, specific examples utilizing this compound are absent from the current body of literature. researchgate.netrsc.org

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of chiral C-C bonds. The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. While a wide variety of chiral phosphine ligands have been developed for this reaction, leading to high enantioselectivities, there are no specific reports on the use of this compound in this context. rsc.orgnih.govcapes.gov.br

Other Asymmetric Coupling Reactions

Other important asymmetric coupling reactions include the Suzuki-Miyaura coupling, which is pivotal for the synthesis of axially chiral biaryls. Chiral palladium complexes are key to inducing enantioselectivity in these reactions. While there are reports on the use of other chiral phosphine ligands in asymmetric Suzuki-Miyaura coupling, data for this compound is not documented. rsc.orgnih.gov

Applications in Asymmetric Heteroatom-Heteroatom and Carbon-Heteroatom Bond Formations

The enantioselective formation of carbon-heteroatom (C-X) and heteroatom-heteroatom (X-Y) bonds is a growing area of research with significant potential. These reactions provide access to a diverse range of chiral molecules containing functionalities such as amines, ethers, and sulfides. Catalytic asymmetric C-N bond formation, for example, has been achieved using phosphine catalysts for the addition of nitrogen nucleophiles to allenoates and alkynoates. nih.gov However, the application of this compound in these types of transformations has not been reported.

Heterogenization and Immobilization of this compound Catalysts

The separation and reuse of homogeneous catalysts are significant challenges in large-scale industrial applications of asymmetric synthesis. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid or soluble support, offers a practical solution to these issues, facilitating catalyst recovery and recycling, and enabling their use in continuous flow reactors. While research specifically detailing the heterogenization of this compound is not extensively documented, the principles and strategies applied to other structurally similar phospholane-based ligands, such as DuPhos and BPE, provide a strong framework for its potential immobilization. nih.govsigmaaldrich.com

The modular nature of phospholane ligands, which allows for facile modification of their structure, is a significant advantage for developing heterogenized versions. nih.govresearchgate.net Functional groups can be introduced onto the phospholane ring or the ligand backbone, enabling covalent attachment to a variety of support materials without significantly compromising the catalyst's activity and enantioselectivity.

Potential strategies for the immobilization of this compound catalysts can be extrapolated from successful studies with analogous diphosphine ligands. One common approach involves the use of soluble polymer supports, such as polyethylene (B3416737) glycol methyl ether (PEG-OMe). nih.gov This method allows the catalyst to function in a homogeneous environment during the reaction, ensuring high activity and selectivity. Upon completion of the reaction, the catalyst can be precipitated by changing the solvent system, allowing for easy separation from the product. cmu.edu

Another viable strategy is the covalent attachment to insoluble supports like silica (B1680970) or functionalized polymers. For instance, polyester-supported BINAP ligands have demonstrated effective recovery and reuse in asymmetric hydrogenation reactions. cmu.edu The supported catalyst, while heterogeneous, can maintain high catalytic performance. The choice of the linker and the support material is crucial to minimize steric hindrance around the active metal center and prevent any negative impact on the catalytic process.

The performance of such immobilized catalysts is a key consideration. Ideally, the heterogenized catalyst should exhibit comparable or even enhanced activity and enantioselectivity relative to its homogeneous counterpart, along with robust stability over multiple reaction cycles. The following table summarizes the performance of some immobilized diphosphine catalysts, illustrating the potential for successful heterogenization of ligands like this compound.

| Ligand | Support | Reaction | Substrate | Enantiomeric Excess (ee) | Catalyst Reusability |

| Polymer-supported Diphosphine | Soluble PEG-OMe | Pd-catalyzed allylic substitution | Cyclohexen-2-yl pivalate | Up to 99% | Recovered and reused |

| Polyester-supported BINAP | Insoluble Polyester | Ru-catalyzed asymmetric hydrogenation | 2-Arylacrylic acids | High | Quantitative precipitation and reuse |

| DuPhos/BPE Analogs | Various solid supports | Asymmetric hydrogenation | Enamides, Ketones | >95% | Potential for high turnover numbers |

This table is a representation of data found for analogous diphosphine ligands and is intended to be illustrative of the potential for immobilized this compound catalysts.

The development of heterogenized this compound catalysts holds significant promise for their practical application in industrial-scale asymmetric synthesis. Future research in this area will likely focus on optimizing the immobilization techniques, exploring a wider range of support materials, and conducting thorough studies on the stability, reusability, and substrate scope of the resulting heterogeneous catalysts.

Computational and Theoretical Chemistry of 1,2 Diphenyl 1,2 Diphospholane Systems

Quantum Chemical Calculations on Ligand Conformations and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and electronic properties of 1,2-diphenyl-1,2-diphospholane. The five-membered diphospholane ring is not planar and can adopt several low-energy conformations, typically envelope and twist forms. The relative energies of these conformers are influenced by the steric bulk and orientation of the phenyl substituents on the phosphorus atoms.

Conformational analysis helps in understanding the pre-organization of the ligand for metal coordination. utdallas.edu The orientation of the phosphorus lone pairs, which are crucial for binding to metal centers, is dictated by the ring's conformation. Calculations can predict the most stable conformers in the gas phase and in solution, providing a basis for understanding the ligand's behavior in a reaction medium. researchgate.netresearchgate.net

The electronic structure of this compound is characterized by the nature of the phosphorus lone pairs and the influence of the phenyl groups. The Natural Bond Orbital (NBO) analysis can be used to determine the hybridization and energy of these lone pairs, which in turn relates to the ligand's donor strength. The phenyl groups, through their inductive and resonance effects, can modulate the electron density on the phosphorus atoms.

Table 1: Illustrative Calculated Properties of Diphospholane Conformers Note: The following data is illustrative for a generic diphospholane system and not specific to this compound.

| Conformer | Relative Energy (kcal/mol) | P-P Bond Length (Å) | Dihedral Angle (C-P-P-C) (°) |

| Envelope | 0.0 | 2.22 | 15 |

| Twist | 1.5 | 2.23 | 35 |

Molecular Modeling of Ligand-Metal Interactions and Active Sites

Molecular modeling is a powerful tool for investigating the interaction of this compound with transition metals. DFT calculations are commonly employed to optimize the geometry of the resulting metal complexes and to analyze the nature of the ligand-metal bond. researchgate.nettue.nl This diphospholane typically acts as a bidentate ligand, forming a stable chelate ring with the metal.

Table 2: Illustrative M-P Bond Lengths and Bite Angles for Diphospholane-Metal Complexes Note: The following data is illustrative for generic diphospholane-metal complexes and not specific to this compound.

| Metal | M-P Bond Length (Å) | P-M-P Bite Angle (°) |

| Pd(II) | 2.35 | 85 |

| Pt(II) | 2.33 | 86 |

| Rh(I) | 2.30 | 88 |

Reaction Mechanism Predictions and Energy Profiles using Density Functional Theory/Ab Initio Methods

DFT and other ab initio methods are pivotal in mapping out the potential energy surfaces of reactions involving this compound as a ligand. mdpi.comresearchgate.net This is particularly valuable in catalysis, where the ligand can influence the reaction pathway and the activation barriers of key elementary steps. cmu.edu

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. researchgate.net For instance, in a catalytic cycle, computational methods can identify the rate-determining step and provide insights into the origins of stereoselectivity. The calculated energy profiles can be used to rationalize experimental observations and to predict how modifications to the ligand structure might alter the reaction outcome.

An illustrative energy profile for a generic catalytic reaction might show the relative energies of the catalyst-substrate complex, oxidative addition, migratory insertion, and reductive elimination steps, with the transition states connecting them.

Rational Design of Enhanced Diphospholane Ligands through Computational Screening

Computational chemistry offers a powerful platform for the rational design of new diphospholane ligands with improved properties. By systematically modifying the structure of this compound in silico, it is possible to screen a large number of candidate ligands for desired electronic and steric properties without the need for extensive synthetic effort.

For example, substituents with varying electron-donating or electron-withdrawing capabilities can be introduced onto the phenyl rings to tune the ligand's electronic properties. The effect of these modifications can be quantified by calculating parameters such as the Tolman electronic parameter (TEP), which is related to the C-O stretching frequency in a model Ni(CO)3L complex. Similarly, the steric bulk can be adjusted by changing the substituents, and the impact can be assessed by calculating the ligand's cone angle. This computational screening approach accelerates the discovery of new ligands tailored for specific catalytic applications.

Table 3: Illustrative Effect of Phenyl Ring Substituents on the Tolman Electronic Parameter (TEP) of a Phosphine (B1218219) Ligand Note: The following data is illustrative and represents general trends for substituted phosphine ligands.

| Substituent (para-position) | Electronic Effect | Expected TEP (cm⁻¹) |

| -OCH₃ | Electron-donating | ~2060 |

| -CH₃ | Electron-donating | ~2065 |

| -H | Neutral | ~2069 |

| -F | Electron-withdrawing | ~2075 |

| -CF₃ | Strongly electron-withdrawing | ~2085 |

Emerging Trends and Future Perspectives in 1,2 Diphenyl 1,2 Diphospholane Research

Development of Next-Generation Diphospholane Ligands

The success of early diphospholane ligands, such as DuPhos and BPE, in asymmetric catalysis has spurred significant research into the development of new and improved analogues. These "next-generation" ligands aim to enhance catalytic activity, selectivity, and substrate scope by modifying the core diphospholane structure.

One key area of development involves the introduction of different substituents on the phospholane (B1222863) ring and the backbone connecting the two phosphorus atoms. For instance, the synthesis of 1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE) represents a significant advancement, demonstrating enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation compared to earlier BPE ligands. researchgate.net The steric and electronic properties of the ligand can be fine-tuned by varying these substituents, leading to improved performance for specific applications.

Another promising approach is the design of diphospholane ligands with novel backbone structures. Researchers are exploring backbones derived from readily available and inexpensive starting materials, such as Bisphenol A, to create new diphosphane ligands. tue.nl These efforts not only expand the diversity of available ligands but also contribute to more cost-effective and sustainable catalytic systems. The modular nature of these ligands allows for the systematic variation of their structural features, facilitating the optimization of catalysts for particular transformations.

The development of next-generation diphospholane ligands is also driven by the need for catalysts that can operate under milder reaction conditions and with lower catalyst loadings. This is particularly important for industrial applications where efficiency and cost are major considerations. By creating more robust and active catalysts, researchers aim to reduce the environmental impact of chemical processes and make them more economically viable.

| Ligand Family | Key Structural Features | Notable Applications |

| DuPhos | C2-symmetric bisphospholane ligands with an ethylene backbone. | Asymmetric hydrogenation of various substrates, including α-dehydroamino acids and enamides. psu.edu |

| BPE | Similar to DuPhos but with a more flexible butane backbone. | Rhodium-catalyzed asymmetric hydrogenation reactions. psu.edu |

| RoPhos | Modified DuPhos-type ligands with substituents on the 3 and 4 positions of the phospholane ring. | Asymmetric hydrogenation. psu.edu |

| MalPHOS | DuPhos-type ligands with a modified backbone. | Asymmetric hydrogenation. psu.edu |

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of diphospholane-based catalysts with modern experimental techniques like flow chemistry and high-throughput experimentation (HTE) is a rapidly growing area of research. These approaches offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and the ability to rapidly screen large numbers of catalysts and reaction conditions.

Flow chemistry, where reactants are continuously passed through a reactor containing a catalyst, allows for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and reduced waste generation. The development of immobilized diphospholane catalysts is crucial for their application in flow systems, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling.

High-throughput experimentation involves the use of automated systems to perform a large number of experiments in parallel. This approach is particularly well-suited for the discovery and optimization of new catalysts. By rapidly screening libraries of diphospholane ligands and reaction conditions, researchers can quickly identify the most effective catalysts for a given transformation. This significantly accelerates the pace of catalyst development and can lead to the discovery of novel and unexpected catalytic activities.

The combination of flow chemistry and HTE provides a powerful platform for the development and optimization of diphospholane-catalyzed reactions. This integrated approach is expected to play an increasingly important role in the future of catalysis research, enabling the rapid development of more efficient and sustainable chemical processes.

Applications in Sustainable Chemistry and Biocatalysis Interfacing

The principles of sustainable chemistry, or "green chemistry," are increasingly influencing the design of new chemical processes. Diphospholane-based catalysts are well-positioned to contribute to this field due to their high efficiency and selectivity, which can lead to reduced waste and energy consumption.

One area of focus is the use of diphospholane catalysts in reactions that utilize renewable feedstocks. For example, the development of catalysts for the conversion of biomass-derived platform molecules into valuable chemicals and fuels is a major goal of sustainable chemistry. Diphospholane ligands can play a crucial role in these transformations by enabling highly selective and efficient catalytic processes.

Another exciting frontier is the interface between diphospholane catalysis and biocatalysis. By combining the selectivity of enzymes with the broad substrate scope of transition metal catalysts, researchers can create powerful new catalytic systems. For example, a diphospholane-based catalyst could be used to perform a challenging chemical transformation on a substrate that has been pre-functionalized by an enzyme. This "chemo-enzymatic" approach can lead to more efficient and environmentally friendly synthetic routes to complex molecules.

The development of water-soluble diphospholane ligands, such as BASPHOS, is also a significant step towards more sustainable catalysis. psu.edu Performing reactions in water as a solvent avoids the use of volatile and often toxic organic solvents, reducing the environmental impact of the process.

Advanced Analytical Techniques for In-Situ Monitoring of Diphospholane-Catalyzed Reactions

A detailed understanding of the reaction mechanism is essential for the rational design of improved catalysts. Advanced analytical techniques that allow for the in-situ monitoring of catalytic reactions are providing unprecedented insights into the behavior of diphospholane-based catalysts.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying the structure and bonding of catalytic intermediates. By monitoring the reaction mixture in real-time, researchers can identify key intermediates and determine their concentrations, providing valuable information about the reaction pathway. X-ray crystallography can also be used to determine the precise three-dimensional structure of catalyst complexes, offering insights into the factors that control their reactivity and selectivity. tue.nl

Computational modeling is another increasingly important tool in catalysis research. Density Functional Theory (DFT) calculations can be used to model the reaction pathway and predict the energies of different intermediates and transition states. This information can be used to rationalize experimental observations and to guide the design of new and improved catalysts. For example, computer modeling has been used to show that Rh-DuPhos catalyzed hydrogenation reactions follow mechanistic pathways similar to those of earlier catalysts. psu.edu

The combination of advanced analytical techniques and computational modeling is providing a much more detailed picture of how diphospholane-based catalysts function. This fundamental understanding is crucial for the development of the next generation of highly efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,2-Diphenyl-1,2-diphospholane, and how do reaction conditions influence product purity?

- Methodology : The compound is synthesized via ring-opening reactions of diphosphines (e.g., 1,3-bis(diphenylphosphino)propane) under controlled conditions. For example, treatment with lithium in tetrahydrofuran (THF) facilitates P–C bond cleavage, yielding the cyclic diphospholane structure . Reaction solvents (e.g., benzene vs. THF) significantly impact product distribution; THF often leads to complex mixtures requiring chromatographic purification .

- Key Considerations : Monitor reaction temperature and solvent choice to avoid side products like pentaphenylpentaphospholane .

Q. How is the stereochemical conformation of this compound determined experimentally?

- Methodology : Spectroscopic techniques (¹H, ³¹P NMR) and X-ray crystallography are critical. For instance, ¹H NMR coupling constants and ³¹P chemical shifts confirm the exclusive trans (meso) conformation due to steric hindrance between phenyl groups .

- Validation : Compare experimental data with computational models (DFT calculations) to validate trans-configuration .

Q. What are the primary stability challenges associated with this compound in catalytic applications?

- Methodology : The compound is thermally stable but highly sensitive to oxidation and hydrolysis. Store under inert atmospheres (argon/nitrogen) and use anhydrous solvents to prevent degradation .

- Mitigation : Employ stabilizing ligands (e.g., trimethylsilyl groups) during synthesis to enhance air sensitivity resistance .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved in complex reaction mixtures?

- Methodology : Use hyphenated techniques like LC-MS or GC-MS to isolate and identify byproducts. For example, THF-mediated reactions generate phenylbis(trimethylsilyl)phosphine (4) and pentaphenylpentaphospholane (5), which require precise chromatographic separation .

- Data Analysis : Cross-reference NMR spectra with high-resolution mass spectrometry (HRMS) to distinguish structurally similar intermediates .

Q. What strategies optimize this compound as a ligand in asymmetric catalysis?

- Methodology : Modify the ligand backbone to enhance enantioselectivity. For instance, introduce chiral auxiliaries (e.g., (1R,2R)-diamine derivatives) to coordinate with transition metals like palladium or ruthenium .

- Experimental Design : Screen solvent polarity and metal precursors (e.g., Pd(OAc)₂ vs. RhCl₃) to maximize catalytic activity in cross-coupling reactions .

Q. How does this compound compare to other diphosphine ligands in fluorescence-based sensing applications?

- Methodology : Incorporate the ligand into aggregation-induced emission (AIE) frameworks. For example, coupling with tetraphenylethylene (TPE) derivatives enhances fluorescence sensitivity for detecting nitroaromatic explosives .

- Validation : Compare quantum yields and Stokes shifts with control ligands (e.g., dppe or dppp) to assess performance .

Q. What are the mechanistic implications of this compound’s trans-conformation in catalytic cycles?

- Methodology : Use kinetic isotope effects (KIE) and deuterium labeling to probe steric and electronic influences during catalysis. The rigid trans-conformation limits ligand flexibility, favoring specific transition states in hydrogenation reactions .

- Advanced Analysis : Pair with operando spectroscopy (e.g., IR or XAFS) to monitor ligand-metal interactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.